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molecular formula C11H7N3O B046015 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile CAS No. 62749-26-2

2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile

Cat. No. B046015
M. Wt: 197.19 g/mol
InChI Key: SEQOYYYZFNJQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04310670

Procedure details

The process which comprises the steps of reacting 4-picoline below about 30° C. with at least three mole equivalents per mole of 4-picoline of an inorganic acid halide selected from phosphorus oxychloride, phosgene, thionyl chloride, sulfuryl chloride, phosphorus trichloride, phosphorus pentachloride, phosphorus tribromide, carbonyl dibromide or thiophosgene and about five to twenty volumes of dimethylformamide per volume of 4-picoline, adding the reaction mixture to cold water and adjusting the pH to about 8.0 while keeping the temperature below about 30° C., filtering off the precipitated inorganic cationic salt, treating the aqueous filtrate which contains N-[3-dimethylamino-2-(4-pyridinyl)-2-propenylidene]-N-methylmethaniminium salt with at least about 30-35% molar excess of α-cyanoacetamide and at least three mole equivalents of base still keeping the temperature below about 30° C., and then isolating either 5-cyano-[3,4'-bipyridin]-6(1H)-one as its inorganic cationic salt or, after neutralization, in its free base form.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
acid halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.P(Cl)(Cl)(Cl)=O.[C:13](Cl)(Cl)=[O:14].S(Cl)(Cl)=O.S(Cl)(Cl)(=O)=O.P(Cl)(Cl)Cl.P(Cl)(Cl)(Cl)(Cl)Cl.P(Br)(Br)Br.C(Br)(Br)=O.C(Cl)(Cl)=S.C[N:49]([CH3:52])C=O>O>[C:2]([C:3]1[C:13](=[O:14])[NH:49][CH:52]=[C:7]([C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH:4]=1)#[N:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C
Step Nine
Name
acid halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below about 30° C.
FILTRATION
Type
FILTRATION
Details
filtering off the precipitated inorganic cationic salt
ADDITION
Type
ADDITION
Details
treating the aqueous filtrate which
CUSTOM
Type
CUSTOM
Details
the temperature below about 30° C.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=CNC1=O)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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